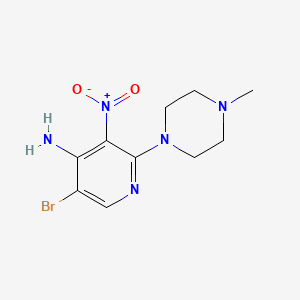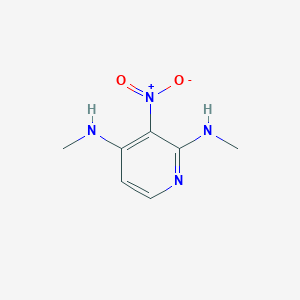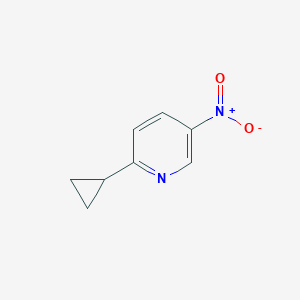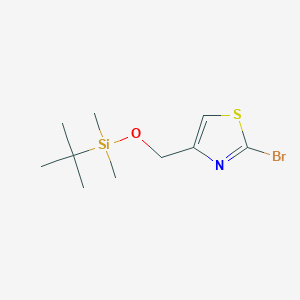
1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Methods : A novel synthesis approach for 1,4-benzodiazepines and 1,4-benzodiazepin-5-ones, which are structurally related to 1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, has been developed using Pd-catalyzed coupling of N-allyl-2-aminobenzylamine derivatives with aryl bromides, yielding the products in good yield (Neukom, Aquino, & Wolfe, 2011).
- Stereochemistry Insight : The stereochemistry of 1-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2,4-diones, related to the compound of interest, was studied using proton magnetic resonance, revealing the existence of only one pseudo-boat cycloheptadiene-like conformation at room temperature (Aversa et al., 1980).
Biological Applications
- Anticonvulsant Action : The anticonvulsant action of 1,5-benzodiazepine, structurally similar to the compound , was studied, suggesting potential therapeutic advantages of 1,5-benzodiazepines over 1,4-benzodiazepines in the treatment of epilepsy (Meldrum, Chapman, & Horton, 1979).
- AMPA Receptor Antagonists : Certain derivatives of 1,5-benzodiazepines were found to act as potent AMPA receptor antagonists, offering insights into the anticonvulsant and neuroprotective potential of such compounds (Chimirri et al., 1997).
Chemical Analysis and Characterization
- Spectroscopic Analysis : Methyl- and phenyl-substituted 2,3-dihydro- and 2,3,4,5-tetrahydro-1H-1,5-benzodiazepines were characterized by their vibrational and electronic spectra, with mass spectral fragmentation paths assigned, providing a basis for structural and compositional analysis of similar compounds (Hunter & Webb, 1972).
Pharmacological Insights
- Peripheral Receptor Binding : The binding site of peripheral benzodiazepine receptors was studied using conformationally restrained derivatives, highlighting the importance of the carbonyl moiety in ligand recognition and binding, which may be relevant for understanding the pharmacodynamics of similar compounds (Cappelli et al., 1997).
Eigenschaften
IUPAC Name |
5-benzyl-2-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-14-11-12-19(13-15-7-3-2-4-8-15)17-10-6-5-9-16(17)18-14/h2-10,14,18H,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMMBZALYPPNDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=CC=CC=C2N1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Bromoimidazo[1,5-a]pyridine](/img/structure/B1526049.png)
![[2,4'-Bipyridin]-5-ylmethanamine](/img/structure/B1526050.png)


![[6-(Benzyloxy)pyridin-3-yl]methanol](/img/structure/B1526053.png)

![Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate](/img/structure/B1526057.png)

